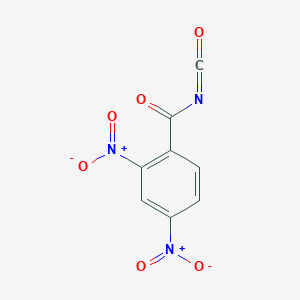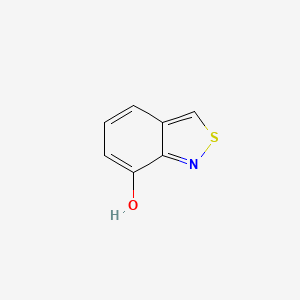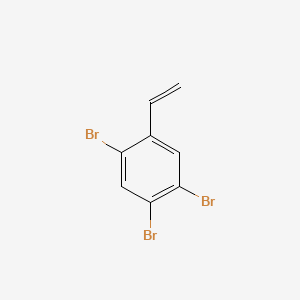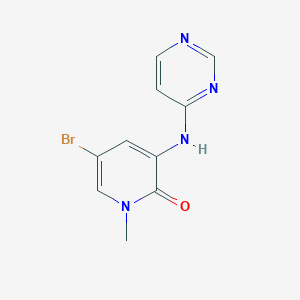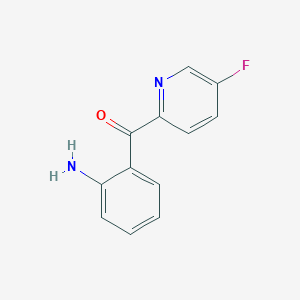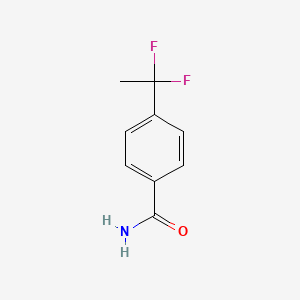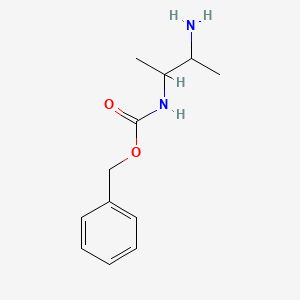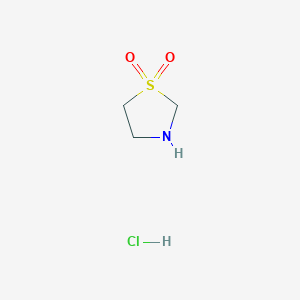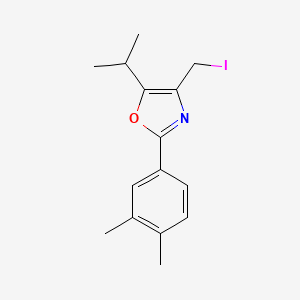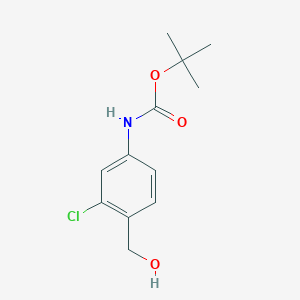
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a tert-butoxycarbonyl (boc) protected amino group. This compound is of interest in organic synthesis due to its functional groups, which allow for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is to start with 4-amino-benzylalcohol, protect the amino group using a boc protecting group, and then introduce the chlorine atom via electrophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 2-Chloro-4-(boc-amino)-benzaldehyde or 2-Chloro-4-(boc-amino)-benzoic acid.
Reduction: Produces 4-(boc-amino)-benzylalcohol.
Substitution: Produces various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE involves its functional groups. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified into different derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(boc-amino)-benzylalcohol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-amino-benzylalcohol: Lacks the boc protecting group, making it more reactive but less stable.
2-Chloro-4-(boc-amino)-benzoic acid: An oxidized form of the compound.
Uniqueness
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is unique due to the presence of both the boc-protected amino group and the chlorine atom, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H16ClNO3 |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
tert-butyl N-[3-chloro-4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clé InChI |
AWTAHDOUKDPIEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
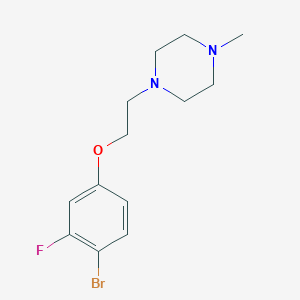
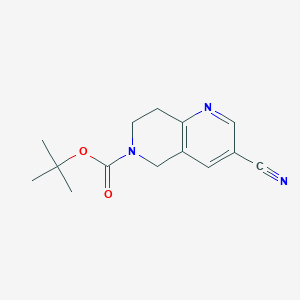
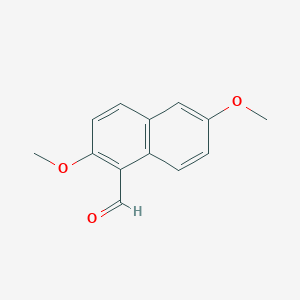
![4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride](/img/structure/B8656863.png)
